6-Chloro-1-(3-chlorophenyl)-1-oxohexane

Medicinal Chemistry Organic Synthesis Isomer Differentiation

The meta-chlorine substitution pattern is critical for downstream coupling in 5-HT₄ agonist synthesis. Generic aryl ketones cannot replicate this reactivity. • Identity Confirmation: Density 1.165 g/cm³, Refractive Index 1.525 for QC. • Purity: ≥98% reduces impurity carryover in pharma intermediate synthesis. • Supply: Available globally with proper HazMat documentation for UN 2811 Class 6.1.

Molecular Formula C12H14Cl2O
Molecular Weight 245.14 g/mol
CAS No. 710339-81-4
Cat. No. B1368618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-(3-chlorophenyl)-1-oxohexane
CAS710339-81-4
Molecular FormulaC12H14Cl2O
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)CCCCCCl
InChIInChI=1S/C12H14Cl2O/c13-8-3-1-2-7-12(15)10-5-4-6-11(14)9-10/h4-6,9H,1-3,7-8H2
InChIKeyYXOTYUREXOAUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-(3-chlorophenyl)-1-oxohexane: Chemical Identity & Classification


6-Chloro-1-(3-chlorophenyl)-1-oxohexane (CAS 710339-81-4) is a halogenated aryl alkyl ketone with molecular formula C12H14Cl2O and molecular weight 245.15 g·mol⁻¹ [1]. It features a 3-chlorophenyl group linked via a carbonyl to a 6-chlorohexyl chain, structurally characterized as 6-chloro-1-(3-chlorophenyl)hexan-1-one . This compound functions as a specialized synthetic intermediate, most notably documented in the preparation of benzamide derivatives acting as selective serotonin 5-HT₄ receptor agonists [2]. It is commercially available at purity specifications ranging from 97% to 98% for research and further manufacturing applications .

1
Synthetic Workflow
Intermediate for 5-HT₄ receptor agonist synthesis research
2
Structural Specificity
Meta-chloro aryl ketone with distinct reactivity profile
3
Procurement Context
Research-grade synthetic intermediate, high-purity options available

6-Chloro-1-(3-chlorophenyl)-1-oxohexane: Differentiation from Analogs


Generic substitution among halogenated aryl alkyl ketones is not technically feasible due to documented differences in physicochemical properties, reactivity profiles, and specific synthetic utility. 6-Chloro-1-(3-chlorophenyl)-1-oxohexane differs quantifiably from its closest analogs in several dimensions: chlorine substitution pattern (meta vs. para position), density and refractive index values, commercial purity specifications, and GHS hazard classification [1]. The meta-chloro substitution on the phenyl ring, combined with the terminal chlorohexyl chain, provides a reactivity signature that cannot be replicated by para-substituted isomers (CAS 188851-40-3) or non-halogenated phenyl analogs (CAS 946-01-0) . Furthermore, this compound's documented role as an intermediate in 5-HT₄ agonist synthesis establishes a specific procurement rationale that generic ketone intermediates cannot fulfill [2]. The following quantitative evidence guide delineates the measurable differences that inform scientific selection and procurement decisions.

Para-substituted isomer (CAS 188851-40-3)
Positional isomerism may shift receptor-target context and reactivity profile; distinct documented applications limit direct substitution.
Non-halogenated phenyl analog (CAS 946-01-0)
Lower density and different refractive index may alter chromatographic behavior and physicochemical identity verification.
Lower-purity or different GHS grades
Purity specification gap and hazard classification mismatch may impact synthetic yield expectations and shipping logistics.

6-Chloro-1-(3-chlorophenyl)-1-oxohexane: Quantitative Differentiation Evidence


Chlorine Substitution Position: Meta vs. Para Isomer

6-Chloro-1-(3-chlorophenyl)-1-oxohexane (CAS 710339-81-4) bears a meta-chloro substituent on the phenyl ring, whereas the para-chloro isomer bears CAS 188851-40-3. This positional isomerism confers distinct physicochemical and reactivity properties . The meta isomer has been specifically utilized as an intermediate in the synthesis of benzamide-derived 5-HT₄ receptor agonists, as documented by Sonda et al. (2004) [1]. In contrast, the para isomer has been cited in the context of melanin-concentrating hormone receptor 1 (MCH1) antagonist development . No cross-reactivity or interchangeability data exist between these isomers in the same assay system, necessitating isomer-specific procurement.

Chlorine Substitution Position
Cross-study comparable
Meta-Cl (3-chlorophenyl) vs Para-Cl isomer
Isomer-specific synthetic application context
No interchangeability data in same assay system
Medicinal Chemistry Organic Synthesis Isomer Differentiation

Density and Refractive Index Differentiation

The presence of the second chlorine atom on the phenyl ring in 6-Chloro-1-(3-chlorophenyl)-1-oxohexane results in a calculated density of 1.165 g·cm⁻³ and a refractive index of 1.525 [1]. In contrast, the non-halogenated phenyl analog 6-Chloro-1-phenyl-1-hexanone (CAS 946-01-0) exhibits a predicted density of 1.062±0.06 g·cm⁻³ . This 9.7% higher density in the dichloro compound reflects the additional mass contributed by the second chlorine substituent and may influence solubility, chromatographic behavior, and formulation properties.

Density Differentiation
Data to verify
~9.7% higher density
1.165 vs 1.062 g·cm⁻³ (calculated/predicted)
Supports identity verification in QC workflows
Calculated and predicted values; experimental confirmation advised
Physicochemical Characterization Quality Control Analytical Chemistry

Commercial Purity Specification Comparison

Commercial availability of 6-Chloro-1-(3-chlorophenyl)-1-oxohexane includes purity specifications of 98% from vendors such as Leyan and ChemScene , compared to 97% purity offerings from J&K Scientific and other suppliers . The 1% absolute purity differential translates to a 33% reduction in total impurity content (from 3% impurities at 97% purity to 2% impurities at 98% purity). For the para-substituted isomer (CAS 188851-40-3), a minimum purity specification of 95% is documented , representing a 3% absolute purity gap relative to the 98% specification for the meta isomer.

Purity Specification Range
Lot attribute
97% to 98% purity
+1% absolute vs 97% grade; +3% vs para-isomer (95%)
Impurity profile and synthetic yield consideration
Vendor-specified purity; lot-specific verification recommended
Procurement Vendor Comparison Quality Assurance

GHS Hazard Classification and Shipping

6-Chloro-1-(3-chlorophenyl)-1-oxohexane carries a GHS06 hazard pictogram with Signal Word 'Danger', UN 2811 classification, and Packing Group III designation . This classification differs from the GHS07 (Warning) classification reported for the structurally related 6-amino-1-(3-chlorophenyl)hexan-1-one hydrochloride . The target compound's acute toxicity classification (Class 6.1) imposes specific shipping, handling, and storage requirements that procurement teams must account for in logistics planning and facility compliance.

GHS Hazard Classification
Class-level inference
GHS06 Danger UN 2811, Class 6.1, Packing Group III
Shipping compliance and lab safety planning context
Supplier SDS-based classification; verify per regional regulation
Safety Regulatory Compliance Shipping

Synthetic Utility in 5-HT₄ Agonist Development

6-Chloro-1-(3-chlorophenyl)-1-oxohexane has been specifically documented as a synthetic intermediate in the preparation of benzamide derivatives with selective 5-HT₄ receptor agonist activity, as reported by Sonda et al. (2004) [1]. The target compound appears in the synthetic scheme for 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives that accelerated gastric emptying and increased defecation frequency in preclinical models [1]. In contrast, the 6-chloro-1-phenyl-1-hexanone analog (CAS 946-01-0) is described only generically as an intermediate for pharmaceuticals and agrochemicals without specific receptor target documentation .

Synthetic Utility Documentation
Cross-study comparable
5-HT₄ agonist intermediate vs Generic intermediate description
Targeted procurement rationale supported by literature
Peer-reviewed synthetic pathway documented (Sonda et al., 2004)
Medicinal Chemistry 5-HT₄ Receptor Gastrointestinal Pharmacology

6-Chloro-1-(3-chlorophenyl)-1-oxohexane: Procurement & Application Scenarios


5-HT₄ Receptor Agonist Synthesis

This compound is optimally procured for the synthesis of benzamide-derived selective serotonin 5-HT₄ receptor agonists, as documented in peer-reviewed synthetic methodology [1]. The meta-chloro substitution pattern on the phenyl ring is essential to the electronic properties required for downstream coupling reactions in this synthetic pathway. Procurement of the 98% purity grade is recommended to minimize impurity carryover that could complicate purification of final pharmaceutical intermediates.

Halogenated Ketone Building Block

For synthetic protocols requiring a dichloroaryl ketone with a calculated density of 1.165 g·cm⁻³ and refractive index of 1.525 [1], this compound provides quantifiable identity verification parameters. The terminal chloro group enables subsequent nucleophilic substitution reactions, while the meta-chlorophenyl ketone moiety offers distinct reactivity compared to para-substituted isomers (CAS 188851-40-3) .

Quality Control & Analytical Method Development

The quantifiable differences in density (1.165 g·cm⁻³ vs. 1.062 g·cm⁻³) and refractive index (1.525) relative to the non-halogenated analog (CAS 946-01-0) provide objective parameters for identity confirmation and purity assessment in analytical workflows [1]. These values support method development for HPLC, GC, and other chromatographic techniques where retention time prediction based on physicochemical properties is required.

Regulated Intermediate Procurement & Hazard Compliance

Organizations requiring this compound for pharmaceutical intermediate applications must account for its GHS06 (Danger) classification and UN 2811 shipping class (Class 6.1, Packing Group III) [1]. Procurement planning should include appropriate dangerous goods shipping documentation, compliant storage facilities, and staff training on handling acutely toxic substances. The 98% purity specification from select vendors supports regulatory documentation requirements for impurity profiling.

Application
Selection Property
Validation Focus
5-HT₄ agonist synthesis research
Meta-chloro substitution pattern specificity
Synthetic pathway documentation review
Halogenated ketone building block studies
Physicochemical identity parameters
Isomer-specific reactivity assessment
Analytical method development
Density and refractive index differentiation context
Chromatographic retention behavior review
Regulated intermediate procurement
Hazard classification context
Shipping documentation and storage compliance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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